molecular formula C10H12N2O B2418693 4-amino-N-(prop-2-en-1-yl)benzamide CAS No. 72362-91-5

4-amino-N-(prop-2-en-1-yl)benzamide

Cat. No.: B2418693
CAS No.: 72362-91-5
M. Wt: 176.219
InChI Key: HOCZMGVWCSGVEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(prop-2-en-1-yl)benzamide typically involves the reaction of 4-aminobenzamide with allyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis process with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(prop-2-en-1-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted benzamides .

Scientific Research Applications

4-amino-N-(prop-2-en-1-yl)benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-N-(prop-2-en-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

    4-amino-N-(prop-2-en-1-yl)benzamide: C10H12N2O

    4-cyano-N-(prop-2-en-1-yl)benzamide: C11H11N2O

    N-allyl-4-aminobenzamide: C10H12N2O

Uniqueness

This compound is unique due to its specific structural features, such as the presence of an allyl group and an amino group on the benzamide core. These structural elements contribute to its distinct chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

4-amino-N-prop-2-enylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-2-7-12-10(13)8-3-5-9(11)6-4-8/h2-6H,1,7,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCZMGVWCSGVEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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